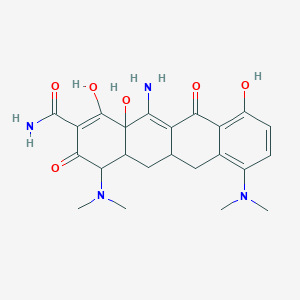
12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide is a complex organic compound with a tetracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetracene backbone, followed by the introduction of functional groups through various chemical reactions such as amination, hydroxylation, and carboxamidation. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of hydroxy groups may yield ketones, while reduction of carbonyl groups may produce alcohols.
Scientific Research Applications
12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent due to its multiple functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes, receptors, or nucleic acids, modulating their activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: Another tetracene-based compound with anticancer properties.
Tetracycline: An antibiotic with a similar tetracene backbone.
Minocycline: A derivative of tetracycline with enhanced activity.
Uniqueness
12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C23H28N4O6 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H28N4O6/c1-26(2)12-5-6-13(28)15-10(12)7-9-8-11-17(27(3)4)19(30)16(22(25)32)21(31)23(11,33)20(24)14(9)18(15)29/h5-6,9,11,17,28,31,33H,7-8,24H2,1-4H3,(H2,25,32) |
InChI Key |
PSGBAEYXBOZLAL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=O)C3=C(C2(C(=C(C1=O)C(=O)N)O)O)N)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


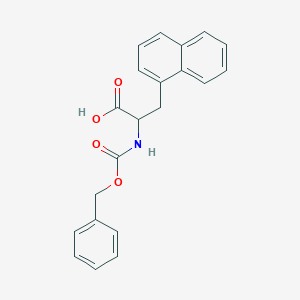
![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B12318683.png)
![tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate](/img/structure/B12318690.png)
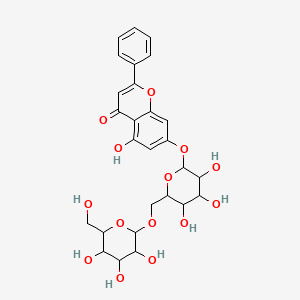
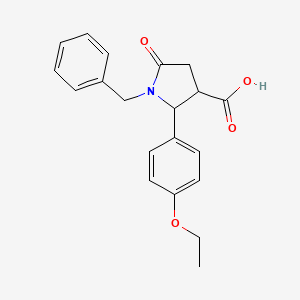
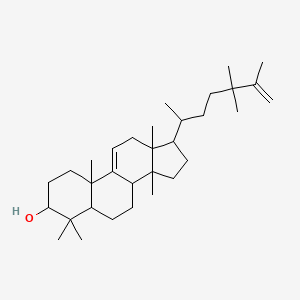
![2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid](/img/structure/B12318705.png)
![15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide](/img/structure/B12318708.png)
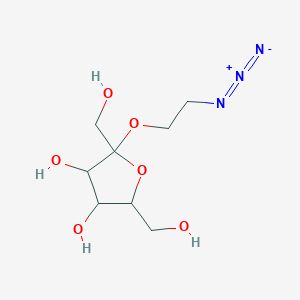
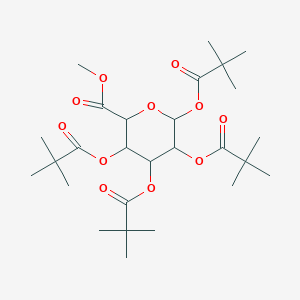
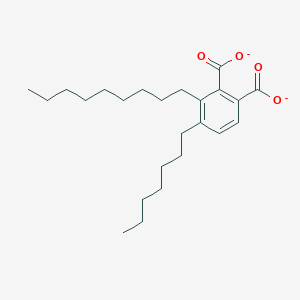
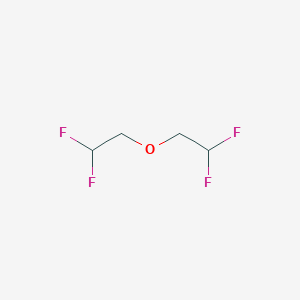
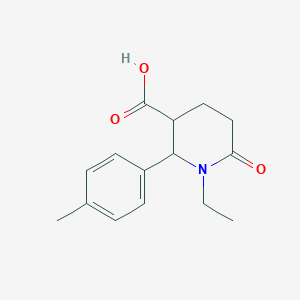
![N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide](/img/structure/B12318749.png)
